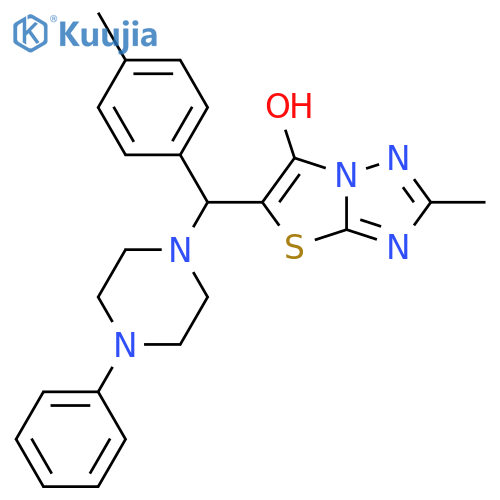Cas no 851809-30-8 (2-methyl-5-(4-methylphenyl)(4-phenylpiperazin-1-yl)methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol)
2-メチル-5-(4-メチルフェニル)(4-フェニルピペラジン-1-イル)メチル-1,2,4トリアゾロ[3,2-b][1,3]チアゾール-6-オールは、複雑なトリアゾロチアゾール骨格を有する有機化合物です。その構造中にピペラジン環と芳香族基が存在することで、高い分子多様性と特異的な分子認識能が期待されます。特に、医薬品中間体としての応用可能性が注目されており、生物学的活性化合物の開発において重要な役割を果たすことが予想されます。本化合物は、安定性に優れ、合成プロセスにおける取り扱い性が良好という特長を有しています。また、そのユニークな構造は、新規薬剤候補の探索研究において貴重な分子ツールとして活用可能です。

851809-30-8 structure
商品名:2-methyl-5-(4-methylphenyl)(4-phenylpiperazin-1-yl)methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol
CAS番号:851809-30-8
MF:C23H25N5OS
メガワット:419.542503118515
CID:6577819
2-methyl-5-(4-methylphenyl)(4-phenylpiperazin-1-yl)methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol 化学的及び物理的性質
名前と識別子
-
- 2-methyl-5-(4-methylphenyl)(4-phenylpiperazin-1-yl)methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol
- Thiazolo[3,2-b][1,2,4]triazol-6-ol, 2-methyl-5-[(4-methylphenyl)(4-phenyl-1-piperazinyl)methyl]-
-
- インチ: 1S/C23H25N5OS/c1-16-8-10-18(11-9-16)20(21-22(29)28-23(30-21)24-17(2)25-28)27-14-12-26(13-15-27)19-6-4-3-5-7-19/h3-11,20,29H,12-15H2,1-2H3
- InChIKey: IPEHGVJVBYOEKG-UHFFFAOYSA-N
- ほほえんだ: N1=C(C)N=C2SC(C(C3=CC=C(C)C=C3)N3CCN(C4=CC=CC=C4)CC3)=C(O)N12
2-methyl-5-(4-methylphenyl)(4-phenylpiperazin-1-yl)methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0631-0045-5mg |
2-methyl-5-[(4-methylphenyl)(4-phenylpiperazin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
851809-30-8 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0631-0045-3mg |
2-methyl-5-[(4-methylphenyl)(4-phenylpiperazin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
851809-30-8 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0631-0045-1mg |
2-methyl-5-[(4-methylphenyl)(4-phenylpiperazin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
851809-30-8 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0631-0045-2mg |
2-methyl-5-[(4-methylphenyl)(4-phenylpiperazin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
851809-30-8 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0631-0045-75mg |
2-methyl-5-[(4-methylphenyl)(4-phenylpiperazin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
851809-30-8 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
| Life Chemicals | F0631-0045-100mg |
2-methyl-5-[(4-methylphenyl)(4-phenylpiperazin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
851809-30-8 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
| Life Chemicals | F0631-0045-15mg |
2-methyl-5-[(4-methylphenyl)(4-phenylpiperazin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
851809-30-8 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
| Life Chemicals | F0631-0045-40mg |
2-methyl-5-[(4-methylphenyl)(4-phenylpiperazin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
851809-30-8 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
| Life Chemicals | F0631-0045-5μmol |
2-methyl-5-[(4-methylphenyl)(4-phenylpiperazin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
851809-30-8 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0631-0045-50mg |
2-methyl-5-[(4-methylphenyl)(4-phenylpiperazin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
851809-30-8 | 90%+ | 50mg |
$160.0 | 2023-05-17 |
2-methyl-5-(4-methylphenyl)(4-phenylpiperazin-1-yl)methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol 関連文献
-
Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562
-
Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632
-
D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082
-
Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994
851809-30-8 (2-methyl-5-(4-methylphenyl)(4-phenylpiperazin-1-yl)methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol) 関連製品
- 205927-64-6(3-(Dimethylamino)benzohydrazide)
- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)
- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)
- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)
- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)
- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)
- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)
- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)
- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)
- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)
推奨される供給者
Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
